An In-depth Technical Guide on 5,6-Dimethylfuro[2,3-d]pyrimidin-4-amine: Properties, Synthesis, and Biological Context
An In-depth Technical Guide on 5,6-Dimethylfuro[2,3-d]pyrimidin-4-amine: Properties, Synthesis, and Biological Context
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the chemical properties of 5,6-Dimethylfuro[2,3-d]pyrimidin-4-amine. Due to the limited availability of experimental data for this specific molecule, this document also presents predicted properties and relevant experimental protocols for structurally similar compounds to serve as a valuable resource for researchers. The guide further explores the biological significance of the broader furo[2,3-d]pyrimidine scaffold, particularly its role in kinase inhibition, and outlines a general workflow for the synthesis and evaluation of such compounds.
Core Chemical Properties of 5,6-Dimethylfuro[2,3-d]pyrimidin-4-amine
Identification and Structure
| Property | Value | Source |
| IUPAC Name | 5,6-dimethylfuro[2,3-d]pyrimidin-4-amine | [1] |
| CAS Number | 5117-94-2 | [1] |
| Molecular Formula | C₈H₉N₃O | [1] |
| Molecular Weight | 163.18 g/mol | ChemSpider |
| Canonical SMILES | CC1=C(OC2=C1C(=NC=N2)N)C | PubChem |
| InChI Key | BCCQRVLPINNELE-UHFFFAOYSA-N | PubChem |
| Synonyms | (5,6-dimethylfuro[2,3-d]pyrimidin-4-yl)amine, 5,6-Dimethyl-furo[2,3-d]pyrimidin-4-ylamine, BAS 00448051, NSC153309 | [1] |
Predicted Physicochemical Properties
The following table summarizes the computationally predicted physicochemical properties of 5,6-Dimethylfuro[2,3-d]pyrimidin-4-amine. These values are intended for estimation purposes and have not been experimentally verified.
| Property | Predicted Value | Source |
| XLogP3 | 1.1 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 4 | PubChem |
| Rotatable Bond Count | 0 | PubChem |
| Topological Polar Surface Area | 69.9 Ų | PubChem |
| Henry's Law Constant | 1.11 x 10⁻¹² atm-m³/mol | ChemSpider |
| Refractivity | 45.73 m³·mol⁻¹ | ChemSpider |
| Polarizability | 16.9 ų | ChemSpider |
Experimental Protocols: Synthesis of a Structurally Related Analogue
While a specific experimental protocol for the synthesis of 5,6-Dimethylfuro[2,3-d]pyrimidin-4-amine is not available, the following detailed methodology for the synthesis of the closely related compound, 2-amino-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one , provides a valuable reference for researchers working with similar scaffolds. The key difference lies in the starting furan or thiophene precursor.
Synthesis of 2-amino-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one
This synthesis involves a multi-step process starting with the Gewald reaction to form the thiophene ring, followed by cyclization to the thieno[2,3-d]pyrimidine core.
Step 1: Synthesis of ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate
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To a mixture of 2-butanone (0.1 mol), ethyl cyanoacetate (0.1 mol), and elemental sulfur (0.1 mol) in ethanol (50 mL), add diethylamine (0.2 mol) dropwise at room temperature with stirring.
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Heat the reaction mixture to reflux for 2 hours.
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Cool the mixture to room temperature and pour it into ice-water (200 mL).
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Collect the precipitated solid by filtration, wash with water, and recrystallize from ethanol to afford the desired thiophene derivative.
Step 2: Synthesis of 2-amino-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one
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A mixture of ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate (0.05 mol) and cyanamide (0.1 mol) in N,N-dimethylformamide (DMF, 30 mL) is prepared.
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Add sodium ethoxide (0.06 mol) portion-wise to the mixture at room temperature.
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Heat the reaction mixture at 100°C for 6 hours.
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After cooling, pour the reaction mixture into acidic water (pH 5-6).
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Collect the resulting precipitate by filtration, wash thoroughly with water, and dry to yield the final product.
Biological Activity and Therapeutic Potential
The furo[2,3-d]pyrimidine scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in compounds with a wide range of biological activities. Numerous derivatives have been investigated as potent inhibitors of various protein kinases, making them attractive candidates for the development of targeted cancer therapies.
Kinase Inhibition
Substituted furo[2,3-d]pyrimidines have been reported to inhibit several key kinases involved in cancer cell signaling pathways, including:
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Epidermal Growth Factor Receptor (EGFR): Several studies have demonstrated that 6-aryl-furo[2,3-d]pyrimidin-4-amines can act as potent EGFR inhibitors, with some compounds showing activity comparable to the approved drug Erlotinib.
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Vascular Endothelial Growth Factor Receptor (VEGFR-2): Inhibition of VEGFR-2 is a crucial strategy in anti-angiogenic cancer therapy. Furo[2,3-d]pyrimidine derivatives have been designed and synthesized as effective VEGFR-2 inhibitors.
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Platelet-Derived Growth Factor Receptor (PDGFR): Similar to VEGFR-2, PDGFR is another important target in cancer therapy, and furo[2,3-d]pyrimidines have shown inhibitory activity against this kinase.
The general mechanism of action for these kinase inhibitors involves competitive binding to the ATP-binding site of the kinase domain, thereby preventing the phosphorylation of downstream substrates and disrupting the signaling cascade that promotes cell proliferation, survival, and angiogenesis.
Visualizations
General Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis and biological evaluation of furo[2,3-d]pyrimidine derivatives, based on the methodologies reported for related compounds.
Kinase Inhibition Signaling Pathway
The diagram below depicts a simplified signaling pathway illustrating the role of receptor tyrosine kinases (RTKs) like EGFR and VEGFR in cancer, and the point of intervention for furo[2,3-d]pyrimidine-based inhibitors.
Conclusion
5,6-Dimethylfuro[2,3-d]pyrimidin-4-amine belongs to a class of heterocyclic compounds with significant potential in drug discovery, particularly in the development of kinase inhibitors for oncology. While specific experimental data for this compound remains elusive, this guide provides the foundational chemical information, predictive data, and relevant experimental context through structurally related analogues. The provided workflows and pathway diagrams serve as a conceptual framework for researchers aiming to synthesize and evaluate novel furo[2,3-d]pyrimidine derivatives for therapeutic applications. Further experimental investigation is warranted to fully characterize the chemical and biological properties of 5,6-Dimethylfuro[2,3-d]pyrimidin-4-amine.
